Regioisomeric Chlorine Position: 4‑Cl vs. 2‑Cl Benzamide – Absence of Public SGK‑1 Potency Data
The 2‑chloro regioisomer (CAS 946335‑23‑5) has been disclosed in patent families US 9,174,993 and US 9,221,828 with an SGK‑1 IC50 of 2 nM (substrate‑phosphorylation assay using fluo‑5(6)‑carboxyfluorescein‑RPRAATF‑NH2 peptide) [1]. In contrast, no public IC50, Ki, or EC50 value exists for the 4‑chloro regioisomer CAS 946260‑03‑3 against SGK‑1 or any other molecular target. This data asymmetry means the 4‑chloro derivative cannot be assumed to recapitulate the potency of its 2‑chloro counterpart; regioisomeric chlorine placement frequently alters hydrogen‑bonding geometry, halogen‑bond donor ability, and off‑rate, which can translate to orders‑of‑magnitude potency differences in kinase active sites [2].
| Evidence Dimension | SGK‑1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | 2‑chloro regioisomer (CAS 946335‑23‑5): IC50 = 2 nM [1] |
| Quantified Difference | Indeterminate – no data available for 4‑chloro compound |
| Conditions | SGK‑1 substrate phosphorylation assay; fluo‑5(6)‑carboxyfluorescein‑RPRAATF‑NH2 peptide; pH 7.4, 2 °C |
Why This Matters
Procurement decisions for SGK‑1‑focused programs must acknowledge that the 4‑chloro regioisomer is a blind spot; substituting it for the 2‑chloro analog without confirmatory in‑house screening exposes projects to uncontrolled SAR risk.
- [1] BindingDB. (n.d.). Affinity data for BDBM50043918 (CHEMBL3356044) – SGK‑1 IC50 = 2 nM. Retrieved from http://ww.w.bindingdb.org View Source
- [2] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. https://doi.org/10.1021/jm1013693 View Source
